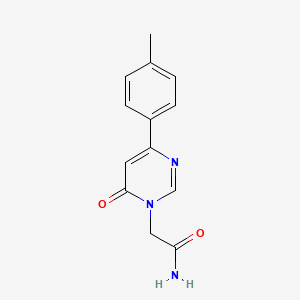

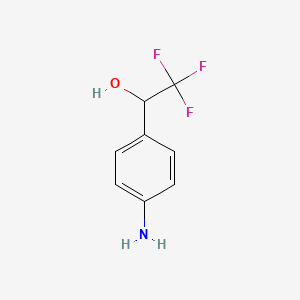

1-(4-Aminophenyl)-2,2,2-trifluoroethanol

Overview

Description

The compound 1-(4-Aminophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic compound that serves as a precursor or monomer in the synthesis of various fluorinated polyimides. These polyimides are characterized by their solubility in polar organic solvents, low dielectric constants, and high thermal stability, making them suitable for applications in the electronics industry .

Synthesis Analysis

The synthesis of related fluorinated aromatic diamines typically involves a coupling reaction followed by a reduction process. For instance, the synthesis of 1,1-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) is achieved through a simple procedure and is used to prepare fluorinated polyimides . Similarly, other related compounds are synthesized by coupling reactions under specific catalysis, followed by reduction with reductive iron and hydrochloric acid . These methods provide a pathway to create a variety of fluorinated diamines that can be further polymerized into high-performance materials.

Molecular Structure Analysis

While the specific molecular structure of 1-(4-Aminophenyl)-2,2,2-trifluoroethanol is not detailed in the provided papers, the structures of related compounds have been determined. For example, the crystal structure of a related compound, 4-Amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, was determined by X-ray diffraction, revealing a non-planar configuration and specific dihedral angles between the rings . This type of structural analysis is crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Trifluoroethanol, a related solvent, has been found to be an efficient medium for promoting one-pot, three-component coupling reactions to afford α-amino nitriles or α-amino phosphonates without the need for an acid or base catalyst . This demonstrates the reactivity of trifluoroethanol derivatives in facilitating organic transformations, which could be relevant for the synthesis or modification of 1-(4-Aminophenyl)-2,2,2-trifluoroethanol derivatives.

Physical and Chemical Properties Analysis

The fluorinated polyimides derived from related diamines exhibit good solubility in strong dipolar solvents and some low boiling point organic solvents . They possess low moisture adsorption, low dielectric constants, and high dielectric strength, which are desirable properties for electronic materials. Additionally, they have good mechanical properties, excellent thermal and thermo-oxidative stability, and good optical transparency with specific cutoff wavelengths in the UV-vis spectrum . These properties are indicative of the potential physical and chemical characteristics of polyimides derived from 1-(4-Aminophenyl)-2,2,2-trifluoroethanol.

Scientific Research Applications

Synthesis and Characterization of Polyimides

1-(4-Aminophenyl)-2,2,2-trifluoroethanol is used in the synthesis and characterization of polyimides, which are high-performance polymers known for their excellent thermal and mechanical properties. These polyimides are synthesized through a two-step process, including the preparation of poly(amic-acid) and solution imidization. Their solubility, solution viscosity, water absorption, coefficient of thermal expansion (CTE), dielectric constant, and refractive index are key characteristics evaluated in this context (Myung, Ahn, & Yoon, 2004).

Optical Properties and Dielectric Constant of Fluorinated Polyimides

Studies have also focused on the creation of fluorinated polyimides using derivatives of 1-(4-Aminophenyl)-2,2,2-trifluoroethanol. These polyimides exhibit outstanding optical transparency, low moisture absorption, and low dielectric constants, making them suitable for electronic and optical applications (Tao et al., 2009).

Oxidation Studies

In oxidation studies, compounds like 1-(4-Aminophenyl)-2,2,2-trifluoroethanol are used to understand the kinetics and mechanisms of oxidation processes. These studies provide insights into the formation of ketones and the influence of various catalysts and conditions on the reaction rates (Norcross et al., 1997).

Electrophilicity-Nucleophilicity Relations

This compound is also instrumental in studying electrophilicity-nucleophilicity relations, which are fundamental concepts in organic chemistry. Understanding these relationships helps in predicting and controlling chemical reactions, particularly in synthesis (Dichiarante, Fagnoni, & Albini, 2008).

Nucleophilic Substitution and Elimination Reactions

Research involving 1-(4-Aminophenyl)-2,2,2-trifluoroethanol aids in understanding the mechanisms of nucleophilic substitution and elimination reactions, particularly in aqueous solutions. These reactions are key in organic synthesis and the development of pharmaceuticals (Toteva & Richard, 1996).

properties

IUPAC Name |

1-(4-aminophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJOUBNXCFLFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2510723.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2510724.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)